1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4,5-dimethyl-, ethyl ester
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Overview
Description
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4,5-dimethyl-, ethyl ester is a chemical compound with a unique structure that includes a pyridine ring and ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4,5-dimethyl-, ethyl ester typically involves the esterification of the corresponding carboxylic acid. The reaction conditions often include the use of an alcohol (in this case, ethanol) and an acid catalyst to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4,5-dimethyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted esters or amides.
Scientific Research Applications
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4,5-dimethyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4,5-dimethyl-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The pyridine ring can also participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate
- Ethyl 4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate
Uniqueness
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4,5-dimethyl-, ethyl ester is unique due to the presence of the pyridine ring, which imparts different chemical properties compared to similar compounds with a pyran ring. This uniqueness makes it valuable in specific applications where the pyridine ring’s reactivity is advantageous.
Properties
CAS No. |
62027-20-7 |
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Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-4-13-10(12)11-6-5-8(2)9(3)7-11/h4-7H2,1-3H3 |
InChI Key |
UTQQGXWLOQIAQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(=C(C1)C)C |
Origin of Product |
United States |
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